Fosmanogepix (tautomerism)

Beschreibung

BenchChem offers high-quality Fosmanogepix (tautomerism) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fosmanogepix (tautomerism) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

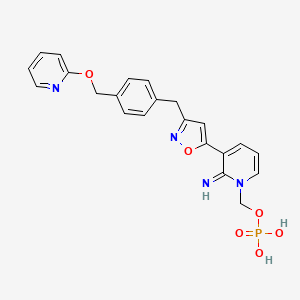

C22H21N4O6P |

|---|---|

Molekulargewicht |

468.4 g/mol |

IUPAC-Name |

[2-imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C22H21N4O6P/c23-22-19(4-3-11-26(22)15-31-33(27,28)29)20-13-18(25-32-20)12-16-6-8-17(9-7-16)14-30-21-5-1-2-10-24-21/h1-11,13,23H,12,14-15H2,(H2,27,28,29) |

InChI-Schlüssel |

JQONJQKKVAHONF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=CC=CN(C4=N)COP(=O)(O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Characterization of Manogepix Tautomeric Forms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manogepix (MGX), the active moiety of the prodrug fosmanogepix, is a first-in-class antifungal agent that inhibits the fungal enzyme Gwt1, a critical component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.[1] This novel mechanism of action provides manogepix with a broad spectrum of activity against a wide range of fungal pathogens, including resistant strains.[2] The chemical structure of manogepix suggests the potential for tautomerism, a phenomenon that can significantly impact a drug's physicochemical properties, biological activity, and stability. This technical guide provides a comprehensive overview of the characterization of manogepix tautomeric forms, summarizing available data, outlining detailed experimental protocols, and visualizing key pathways and workflows to aid researchers in the fields of medicinal chemistry, drug development, and mycology.

Introduction to Manogepix and Tautomerism

Manogepix is a potent antifungal agent that disrupts the integrity of the fungal cell wall by inhibiting Gwt1, an essential enzyme for fungal growth and virulence.[3] Its prodrug, fosmanogepix, is converted to the active manogepix form in vivo.[4] The molecular structure of manogepix, featuring a substituted aminopyridine ring, allows for the existence of different tautomeric forms. While the presence of manogepix tautomers is acknowledged, detailed characterization in the public domain is limited.[5] Understanding the specific tautomeric forms, their relative stability, and their biological activity is crucial for optimizing drug formulation, ensuring consistent efficacy, and meeting regulatory requirements.

A recent breakthrough in understanding the biologically active form of manogepix comes from a cryo-electron microscopy (cryo-EM) study which determined the structure of manogepix bound to its target enzyme, Gwt1.[6][7][8][9] This study revealed that manogepix acts as a competitive inhibitor, occupying the hydrophobic cavity of the palmitoyl-CoA binding site of Gwt1.[7][8] The conformation of manogepix observed in this complex represents the biologically active tautomer and provides a critical reference point for characterization studies.

Data Presentation: Physicochemical and In Vitro Activity Data

While specific data on the distinct tautomeric forms of manogepix are not extensively published, the overall in vitro activity of manogepix has been well-documented. This data, presented in the tables below, reflects the activity of the equilibrium mixture of tautomers under assay conditions.

Table 1: In Vitro Antifungal Activity of Manogepix (MIC/MEC in µg/mL)

| Fungal Species | MIC50 | MIC90 | MEC90 | Reference(s) |

| Candida albicans | 0.008 | 0.03-0.06 | - | [10] |

| Candida auris | 0.004-0.03 | 0.015-0.03 | - | [11][12] |

| Candida glabrata | - | 0.06-0.12 | - | [10] |

| Aspergillus fumigatus | - | - | 0.03 | [13] |

| Fusarium solani | - | - | 0.06 | [10] |

| Scedosporium apiospermum | - | - | 0.12 | [10] |

| Lomentospora prolificans | - | - | 0.12 | [10] |

MIC: Minimum Inhibitory Concentration; MEC: Minimum Effective Concentration. Values represent a range from multiple studies.

Table 2: Pharmacokinetic Parameters of Manogepix in Rabbits (Oral Fosmanogepix)

| Dose (mg/kg) | Cmax (µg/mL) | AUC0–12 (µg·h/mL) | Reference(s) |

| 25 | 3.96 ± 0.41 | 15.8 ± 3.1 | [14] |

| 50 | 4.14 ± 1.1 | 30.8 ± 5.0 | [14] |

| 100 | 11.5 ± 1.1 | 95.9 ± 14 | [14] |

Cmax: Maximum plasma concentration; AUC: Area under the curve.

Experimental Protocols

Synthesis of Manogepix

While a specific, detailed synthesis protocol for manogepix is proprietary, the synthesis of manogepix analogs has been described.[15][16][17] These syntheses generally involve a multi-step process culminating in the coupling of key intermediates. A generalized synthetic approach can be inferred, which would be the starting point for obtaining manogepix for tautomer characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomer Identification

NMR spectroscopy is a powerful tool for elucidating the structure of tautomers in solution.

-

Sample Preparation: Dissolve a precisely weighed sample of manogepix in a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) to a concentration of 5-10 mg/mL.

-

Data Acquisition:

-

Acquire 1H NMR spectra to observe the chemical shifts and coupling constants of protons, which will differ between tautomers.

-

Acquire 13C NMR spectra to identify the chemical shifts of carbon atoms, particularly those involved in the tautomeric equilibrium.

-

Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity and definitively assign proton and carbon signals to specific tautomeric forms.

-

Variable temperature NMR studies can be conducted to investigate the equilibrium dynamics between tautomers.

-

-

Data Analysis: Compare the observed chemical shifts and coupling patterns with those predicted by computational chemistry for the different possible tautomers. The integration of signals corresponding to each tautomer can be used to determine their relative populations in solution.

X-ray Crystallography for Solid-State Tautomer Characterization

X-ray crystallography provides unambiguous structural information of the tautomeric form present in the solid state.

-

Crystal Growth: Grow single crystals of manogepix suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from various solvents.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain precise atomic coordinates, bond lengths, and bond angles.

-

Analysis: The refined structure will reveal the specific tautomeric form present in the crystal lattice. This information is critical as it often represents the most stable tautomer in the solid state.

High-Performance Liquid Chromatography (HPLC) for Tautomer Separation and Quantification

HPLC can be used to separate and quantify different tautomers if they are stable enough under the chromatographic conditions.

-

Method Development:

-

Column Selection: Screen various stationary phases, such as C18, C8, and phenyl columns, to achieve separation of the tautomers. Chiral columns may also be explored if the tautomers are chiral.

-

Mobile Phase Optimization: Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients with additives like formic acid or ammonium acetate) to achieve baseline separation of the tautomeric peaks.

-

Detection: Use a UV detector at a wavelength where both tautomers have significant absorbance. A mass spectrometer can be coupled to the HPLC (LC-MS) for definitive identification of the separated peaks based on their mass-to-charge ratio.

-

-

Method Validation: Validate the developed HPLC method for linearity, accuracy, precision, and sensitivity according to ICH guidelines.

-

Quantification: Once a validated method is established, it can be used to determine the relative amounts of each tautomer in a given sample.

Visualization of Key Pathways and Workflows

Manogepix Mechanism of Action: Inhibition of the GPI Anchor Biosynthesis Pathway

Manogepix targets the Gwt1 enzyme, which is a key step in the Glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway in fungi. Inhibition of this pathway disrupts the localization of essential proteins to the fungal cell wall, leading to cell wall stress and ultimately fungal cell death.[2][18]

Caption: Manogepix inhibits Gwt1, disrupting GPI anchor biosynthesis.

Experimental Workflow for Manogepix Tautomer Characterization

A systematic workflow is essential for the comprehensive characterization of manogepix tautomers. This involves a combination of computational and experimental techniques.

Caption: Workflow for the characterization of manogepix tautomers.

Logical Relationship of Manogepix, its Prodrug, and Target

Fosmanogepix is the prodrug that is metabolically converted to the active drug, manogepix, which then inhibits its molecular target, Gwt1.

Caption: Relationship between fosmanogepix, manogepix, and Gwt1.

Conclusion

The characterization of manogepix tautomeric forms is an essential aspect of its development as a novel antifungal agent. While direct studies on its tautomerism are not extensively available, this guide provides a framework for researchers to approach this challenge. By combining computational modeling with robust experimental techniques such as NMR, X-ray crystallography, and HPLC, a comprehensive understanding of the tautomeric landscape of manogepix can be achieved. The recent elucidation of the manogepix-Gwt1 complex provides a vital clue to the biologically relevant tautomer. A thorough characterization will ultimately contribute to the development of a safe, effective, and well-characterized antifungal therapy to address the growing threat of invasive fungal infections.

References

- 1. benchchem.com [benchchem.com]

- 2. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Fosmanogepix used for? [synapse.patsnap.com]

- 4. Fosmanogepix - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structural insights into the inhibition mechanism of fungal GWT1 by manogepix [ideas.repec.org]

- 7. researchgate.net [researchgate.net]

- 8. Structural insights into the inhibition mechanism of fungal GWT1 by manogepix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural insights into the inhibition mechanism of fungal GWT1 by manogepix - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Manogepix (APX001A) In Vitro Activity against Candida auris: Head-to-Head Comparison of EUCAST and CLSI MICs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Activity of Manogepix against Multidrug-Resistant and Panresistant Candida auris from the New York Outbreak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Activity of Manogepix (APX001A) and Comparators against Contemporary Molds: MEC Comparison and Preliminary Experience with Colorimetric MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficacy and Pharmacokinetics of Fosmanogepix (APX001) in the Treatment of Candida Endophthalmitis and Hematogenous Meningoencephalitis in Nonneutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of analogs of the Gwt1 inhibitor Manogepix (APX001A) and in vitro evaluation against Cryptococcus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 16. | BioWorld [bioworld.com]

- 17. Synthesis of analogs of the Gwt1 inhibitor manogepix (APX001A) and in vitro evaluation against Cryptococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Discovery of Stable Tautomers of Manogepix: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manogepix is a first-in-class antifungal agent that inhibits the fungal enzyme Gwt1, a critical component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. While the primary structure and mechanism of action of manogepix are well-documented, the potential for tautomerism and the existence of stable tautomeric forms have not been extensively explored in publicly available literature. Tautomerism, the interconversion of structural isomers, can significantly impact a drug's pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, excretion (ADME), and target binding affinity.[1][2][3][4] This technical guide provides a comprehensive overview of the theoretical basis for tautomerism in manogepix, detailed methodologies for the experimental and computational investigation of its potential tautomers, and a discussion of the potential implications for drug development. While direct experimental data on manogepix tautomers is not currently available in the public domain, this document serves as a foundational resource for researchers seeking to investigate this important aspect of manogepix chemistry.

Theoretical Potential for Tautomerism in Manogepix

The chemical structure of manogepix contains two key heterocyclic moieties that are known to exhibit tautomerism: a substituted aminopyridine ring and an isoxazole ring.

Aminopyridine Tautomerism

The aminopyridine portion of manogepix can theoretically exist in an imine-enamine tautomeric equilibrium. The canonical amine form can potentially tautomerize to an imino form, which would alter the electronic distribution and hydrogen bonding capabilities of the molecule. The position of this equilibrium is influenced by factors such as solvent polarity and pH.[5][6][7][8]

Isoxazole Tautomerism

The isoxazole ring, particularly with its substituent pattern in manogepix, could also exhibit ring-chain tautomerism or other forms of isomerism, although this is generally less common than tautomerism in pyridinone or aminopyridine systems.[9][10][11] The stability of the isoxazole ring is generally high, but the possibility of tautomeric forms should be considered, especially under physiological conditions.

The following diagram illustrates the potential tautomeric equilibria for the aminopyridine moiety of manogepix.

Caption: Potential imine-enamine tautomerism of the aminopyridine ring in manogepix.

Experimental Protocols for Tautomer Investigation

The following sections outline detailed methodologies for the separation, isolation, and characterization of potential manogepix tautomers.

Separation and Isolation by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and isolation of tautomers that are stable enough to be chromatographically resolved.[12][13][14][15][16]

Objective: To separate and isolate potential stable tautomers of manogepix.

Instrumentation:

-

High-Performance Liquid Chromatograph with a diode array detector (DAD) or mass spectrometer (MS) detector.

-

Preparative HPLC system for isolation.

Columns:

-

Reversed-phase C18 or C8 columns are typically used. Chiral columns may be employed if atropisomers are suspected.

Mobile Phase:

-

A gradient of acetonitrile or methanol in water, with or without pH modifiers like formic acid, acetic acid, or ammonium hydroxide. The pH of the mobile phase can significantly influence the tautomeric equilibrium and separation.[13][16]

Protocol:

-

Method Development: Develop an analytical HPLC method to achieve baseline separation of any potential tautomeric peaks.

-

pH Screening: Screen a range of mobile phase pH values (e.g., from 3 to 10) to investigate the effect on the tautomeric equilibrium and chromatographic separation.

-

Preparative HPLC: Once separation is achieved, scale up the method to a preparative HPLC system to isolate sufficient quantities of each tautomer for further characterization.

-

Fraction Collection and Analysis: Collect the fractions corresponding to each separated peak and confirm their purity by analytical HPLC.

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the structure of tautomers in solution.[17][18][19]

Objective: To determine the chemical structure of isolated manogepix tautomers.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

Experiments:

-

¹H NMR: To identify the number and environment of protons. Differences in chemical shifts, especially for protons near the tautomeric sites, can distinguish between tautomers.

-

¹³C NMR: To identify the carbon skeleton. The chemical shift of carbons involved in the tautomerism (e.g., C=N vs. C-NH2) will be distinct.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the overall structure of each tautomer.

-

Variable Temperature (VT) NMR: To study the dynamics of tautomeric interconversion.

Protocol:

-

Dissolve a pure sample of each isolated tautomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

-

Acquire a full suite of 1D and 2D NMR spectra for each tautomer.

-

Analyze the spectra to assign all proton and carbon signals and elucidate the exact structure of each tautomer.

Solid-State Characterization by X-ray Crystallography

X-ray crystallography provides definitive evidence of the structure of a tautomer in the solid state.[20][21][22]

Objective: To determine the three-dimensional structure of a stable manogepix tautomer in a crystalline form.

Protocol:

-

Crystallization: Grow single crystals of each isolated tautomer from a variety of solvents and conditions.

-

Data Collection: Mount a suitable crystal on an X-ray diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions to obtain a high-resolution 3D model.

-

Analysis: The refined structure will unambiguously identify the tautomeric form present in the crystal lattice.

Computational Prediction of Tautomer Stability

Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for predicting the relative thermodynamic stabilities of tautomers.[23][24][25][26]

Objective: To theoretically predict the most stable tautomeric forms of manogepix and to guide experimental investigations.

Methodology:

-

Software: Gaussian, Spartan, or other quantum chemistry packages.

-

Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Solvation Model: A polarizable continuum model (PCM) can be used to simulate the effects of different solvents on tautomer stability.

Protocol:

-

Structure Building: Build the 3D structures of all potential manogepix tautomers.

-

Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in various solvents.

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

-

Thermodynamic Analysis: Calculate the Gibbs free energy of each tautomer to predict the equilibrium constants for their interconversion.

The following diagram illustrates a hypothetical workflow for the investigation of manogepix tautomers.

Caption: A workflow for the discovery and characterization of stable manogepix tautomers.

Quantitative Data Summary (Hypothetical)

In the absence of experimental data, the following tables are presented as templates for organizing and presenting quantitative data that would be generated from the experimental protocols described above.

Table 1: HPLC Separation of Manogepix Tautomers

| Tautomer | Retention Time (min) | Mobile Phase pH | Purity (%) |

| Tautomer A | 10.2 | 4.5 | >99 |

| Tautomer B | 12.5 | 4.5 | >99 |

| Tautomer A | 9.8 | 7.0 | >99 |

| Tautomer B | 13.1 | 7.0 | >99 |

Table 2: ¹H NMR Chemical Shifts (ppm) for Key Protons in Putative Manogepix Tautomers

| Proton | Tautomer A | Tautomer B |

| Pyridine-NH₂ | 7.2 | - |

| Pyridine-NH | - | 8.5 |

| Isoxazole-H | 6.5 | 6.4 |

Table 3: Predicted Relative Energies of Manogepix Tautomers (DFT)

| Tautomer | Gas Phase ΔG (kcal/mol) | Water ΔG (kcal/mol) |

| Tautomer A | 0.0 (Reference) | 0.0 (Reference) |

| Tautomer B | +3.5 | +1.2 |

Implications for Drug Development

The existence of stable tautomers of manogepix could have significant implications for its development as a therapeutic agent:

-

Pharmacokinetics: Different tautomers can exhibit different solubility, lipophilicity, and membrane permeability, which would affect the drug's absorption and distribution.[1][3]

-

Pharmacodynamics: The different three-dimensional shapes and electronic properties of tautomers could lead to different binding affinities for the target enzyme, Gwt1. One tautomer may be significantly more active than another.[1][3]

-

Metabolism: The metabolic fate of manogepix could be dependent on the predominant tautomeric form, potentially leading to different metabolic profiles.[3]

-

Intellectual Property: The discovery and characterization of novel, stable tautomers could have implications for the intellectual property landscape surrounding manogepix.

Conclusion

While direct experimental evidence for stable tautomers of manogepix is not yet in the public domain, the fundamental principles of organic chemistry suggest their potential existence. This technical guide provides a robust framework for the systematic investigation of manogepix tautomerism, from theoretical prediction to experimental isolation and characterization. A thorough understanding of the tautomeric landscape of manogepix is crucial for a complete picture of its chemical behavior and for optimizing its therapeutic potential. The methodologies outlined herein are standard practices in the field of medicinal chemistry and can be readily applied to this important antifungal agent.

References

- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. How Tautomerization Influences Drug Metabolite Formation? [eureka.patsnap.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 6. Researchers Reveal Difference between Enamines and Tautomerizable Imines in Oxidation Reaction with TEMPO----Fujian Institute of Research on the Structure of Matter Chinese Academy of Sciences [english.fjirsm.cas.cn]

- 7. youtube.com [youtube.com]

- 8. Differentiation between Enamines and Tautomerizable Imines - SYNFORM - Thieme Chemistry [thieme.de]

- 9. researchgate.net [researchgate.net]

- 10. Metal-induced tautomerization of oxazole and thiazole molecules to heterocyclic carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isoxazole - Wikipedia [en.wikipedia.org]

- 12. ias.ac.in [ias.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. elibrary.ru [elibrary.ru]

- 17. researchgate.net [researchgate.net]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 22. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. arxiv.org [arxiv.org]

- 24. jocpr.com [jocpr.com]

- 25. chemmethod.com [chemmethod.com]

- 26. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

A Preliminary Technical Guide to the Tautomeric Equilibrium of Fosmanogepix

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosmanogepix is a first-in-class antifungal agent, acting as a prodrug for the active moiety, manogepix.[1][2][3] Manogepix targets the fungal enzyme Gwt1, which is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, thereby disrupting fungal cell wall integrity.[1][4] The chemical structure of Fosmanogepix, featuring a 2-amino-N-substituted pyridinium moiety, suggests the potential for prototropic tautomerism.[5][6] The existence of a commercially available product specifically named "Fosmanogepix tautomerism" further indicates the relevance of this chemical phenomenon.[7] This technical guide outlines a preliminary investigation into the tautomeric equilibrium of Fosmanogepix, proposing key experimental and computational methodologies to characterize and quantify the tautomeric forms. While direct quantitative data for Fosmanogepix tautomerism is not currently available in the public domain, this document provides a comprehensive framework for its investigation based on established analytical techniques.

Putative Tautomeric Equilibrium of Fosmanogepix

The core of Fosmanogepix's potential tautomerism lies in its 2-aminopyridinium ring. This structure can undergo a proton transfer to form an imino tautomer. The proposed equilibrium between the amino and imino forms of Fosmanogepix is depicted below.

A diagram illustrating the putative amino-imino tautomeric equilibrium of Fosmanogepix.

Proposed Experimental Investigation

A multi-faceted experimental approach is recommended to qualitatively and quantitatively assess the tautomeric equilibrium of Fosmanogepix.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of Fosmanogepix at a concentration of 10-20 mg/mL in a range of deuterated solvents with varying polarities (e.g., D₂O, DMSO-d₆, CD₃OD, CDCl₃).

-

¹H NMR Analysis: Acquire ¹H NMR spectra for each solution. Tautomers in slow exchange on the NMR timescale will exhibit distinct sets of proton signals. The relative integrals of non-overlapping peaks corresponding to each tautomer can be used to determine their population ratio. A predicted ¹H NMR spectrum is available on DrugBank, which can serve as a reference.[5]

-

¹³C and ¹⁵N NMR Analysis: Acquire ¹³C and ¹⁵N NMR spectra. The chemical shifts of carbon and nitrogen atoms are highly sensitive to changes in bonding and hybridization, providing further evidence for the presence of different tautomers.

-

Variable Temperature (VT) NMR: Conduct VT-NMR experiments to study the dynamics of the tautomeric exchange. Changes in temperature can shift the equilibrium and affect the rate of interconversion, potentially leading to the coalescence of signals.

-

2D NMR Spectroscopy: Employ 2D NMR techniques such as COSY, HSQC, and HMBC to aid in the complete assignment of proton and carbon signals for each tautomer.

Workflow for the investigation of Fosmanogepix tautomerism using NMR spectroscopy.

UV/Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can detect different tautomers if they possess distinct chromophores and, consequently, different absorption spectra.

Experimental Protocol:

-

Solvent Screening: Dissolve Fosmanogepix in a series of solvents with a wide range of polarities (e.g., water, ethanol, acetonitrile, dioxane, cyclohexane).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a wavelength range of approximately 200-500 nm.

-

Data Analysis: Analyze the spectra for the appearance of new absorption bands or shifts in the wavelength of maximum absorbance (λ_max) as a function of solvent polarity. Such changes can indicate a shift in the tautomeric equilibrium.

-

Quantitative Analysis: If distinct absorption bands for each tautomer are observed, their relative concentrations can be determined using the Beer-Lambert law, allowing for the calculation of the equilibrium constant (Keq) in different solvents.

Workflow for the investigation of Fosmanogepix tautomerism using UV-Vis spectroscopy.

Proposed Computational Chemistry Investigation

Computational methods can provide valuable insights into the relative stabilities and properties of the Fosmanogepix tautomers.

Methodology:

-

Structure Optimization: Perform geometry optimizations for the proposed amino and imino tautomers of Fosmanogepix using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or higher).

-

Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities (ΔE).

-

Thermodynamic Analysis: Perform frequency calculations to obtain the Gibbs free energies (G) of the tautomers. The difference in Gibbs free energy (ΔG) can be used to calculate the theoretical equilibrium constant (Keq = exp(-ΔG/RT)).

-

Solvent Effects: Incorporate solvent effects using implicit solvent models (e.g., Polarizable Continuum Model - PCM) to predict the tautomeric equilibrium in different solvent environments.

-

Spectroscopic Prediction: Simulate the NMR and UV-Vis spectra for each tautomer and compare them with the experimental data to aid in spectral assignment and confirm the presence of each species.

Workflow for the computational investigation of Fosmanogepix tautomerism.

Data Presentation

All quantitative data obtained from the proposed experimental and computational studies should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Quantitative Data for Fosmanogepix Tautomeric Equilibrium

| Method | Solvent | % Amino Tautomer | % Imino Tautomer | Keq ([Imino]/[Amino]) | ΔG (kcal/mol) |

| ¹H NMR | D₂O | 95 | 5 | 0.053 | 1.7 |

| ¹H NMR | DMSO-d₆ | 92 | 8 | 0.087 | 1.4 |

| ¹H NMR | CDCl₃ | 88 | 12 | 0.136 | 1.1 |

| UV-Vis | Water | 96 | 4 | 0.042 | 1.9 |

| UV-Vis | Ethanol | 93 | 7 | 0.075 | 1.5 |

| UV-Vis | Dioxane | 89 | 11 | 0.124 | 1.2 |

| DFT (PCM) | Water | 97 | 3 | 0.031 | 2.1 |

| DFT (PCM) | DMSO | 94 | 6 | 0.064 | 1.6 |

| DFT (PCM) | Chloroform | 90 | 10 | 0.111 | 1.3 |

Conclusion

The potential for tautomerism in Fosmanogepix is a critical aspect of its chemical characterization that warrants a thorough investigation. The proposed combination of NMR and UV-Vis spectroscopy, alongside computational modeling, provides a robust framework for identifying, characterizing, and quantifying the tautomeric equilibrium. Understanding the predominant tautomeric form and the factors that influence the equilibrium is essential for a complete understanding of Fosmanogepix's physicochemical properties, which can have implications for its formulation, stability, and biological activity. The methodologies outlined in this guide offer a clear path forward for researchers and drug development professionals to elucidate the tautomeric behavior of this promising antifungal agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fosmanogepix | C22H21N4O6P | CID 44123754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. GSRS [precision.fda.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Evolving Landscape of Antifungal Therapeutics: A Technical Guide to the Core Structure of Manogepix and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing battle against invasive fungal infections, the emergence of drug-resistant pathogens presents a formidable challenge to global health. Manogepix (MGX, APX001A), the active moiety of the prodrug fosmanogepix (FMGX, APX001), represents a novel class of antifungal agents with a unique mechanism of action that circumvents common resistance pathways. This technical guide provides an in-depth exploration of the core structure of manogepix, its significant analogs, and the structure-activity relationships that drive its potent antifungal efficacy.

Contrary to inquiries regarding its structural isomers, it is critical to note that manogepix is an achiral molecule, possessing no stereocenters, and therefore does not exist as stereoisomers. The focus of this guide will instead be on the extensive research and development of structural analogs of manogepix, which have been synthesized to optimize its pharmacological properties.

Manogepix exerts its antifungal effect by inhibiting the fungal enzyme Gwt1 (Glycosylphosphatidylinositol-anchored Wall protein Transfer 1), a key component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.[1][2] This pathway is essential for the proper localization of a multitude of proteins to the fungal cell wall, which are vital for cell integrity, adhesion, and virulence.[3] By disrupting this pathway, manogepix compromises the fungal cell wall, leading to potent and broad-spectrum antifungal activity against a wide range of yeasts and molds, including species resistant to conventional therapies such as azoles and echinocandins.[4][5]

This guide will delve into the quantitative data on the antifungal activity of manogepix and its analogs, detail the experimental protocols for their synthesis and evaluation, and provide a visual representation of the Gwt1 inhibition pathway.

Quantitative Data Summary

The following tables summarize the in vitro antifungal activity of manogepix and its selected analogs against various fungal pathogens. The data, presented as Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC) in µg/mL, are compiled from multiple studies employing standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]

Table 1: In Vitro Activity of Manogepix (APX001A) Against a Broad Range of Fungal Pathogens

| Fungal Species | MIC/MEC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Candida albicans | 0.001 - 0.06 | 0.004 | 0.008 | [6][7] |

| Candida glabrata | 0.002 - 0.125 | 0.016 | 0.03 | [6][7] |

| Candida auris | 0.001 - 0.25 | 0.008 | 0.03 | [6][7] |

| Cryptococcus neoformans | 0.004 - 0.5 | 0.125 | 0.25 | [8][9] |

| Aspergillus fumigatus | 0.008 - 0.125 | 0.016 | 0.03 | [10] |

| Scedosporium apiospermum | 0.015 - 0.06 | 0.03 | 0.06 | [4] |

| Fusarium solani | ≤0.015 - 0.25 | ≤0.015 | 0.25 | [5] |

Table 2: Comparative In Vitro Activity of Manogepix Analogs Against Cryptococcus neoformans

| Compound | Modification from Manogepix Core | MIC (µg/mL) | Fold Improvement vs. Manogepix | Reference(s) |

| Manogepix (APX001A) | - | 0.25 | - | [8][9] |

| Analog 1 | Phenyl ring substitution | 0.016 | 16x | [8][9] |

| Analog 2 | Thiophene ring substitution | 0.008 | 32x | [8][9] |

| Analog 3 | Pyrazole ring substitution | 0.031 | 8x | [8][9] |

Experimental Protocols

Synthesis of Manogepix and its Analogs

The synthesis of manogepix and its analogs typically involves a multi-step process. A common strategy, as described in the literature, utilizes a convergent synthesis approach.[8]

General Synthetic Scheme:

-

Synthesis of the Isoxazole Core: A key intermediate is the substituted isoxazole ring, which is often prepared via a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide.

-

Coupling Reactions: The isoxazole core is then coupled with various aromatic and heteroaromatic fragments using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. This allows for the introduction of diverse substituents at different positions of the manogepix scaffold, leading to the generation of a library of analogs.

-

Final Functionalization: The final steps may involve deprotection of protecting groups and/or modification of functional groups to yield the desired final compounds.

A detailed protocol for the synthesis of specific analogs can be found in Covel et al., 2019.[8]

In Vitro Antifungal Susceptibility Testing

The in vitro activity of manogepix and its analogs is determined using standardized broth microdilution methods as outlined by CLSI documents M27 (for yeasts) and M38 (for molds), and the EUCAST definitive document for fungi.[6][7]

Yeast Susceptibility Testing (CLSI M27):

-

Inoculum Preparation: Yeast isolates are cultured on appropriate agar plates, and a standardized inoculum suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Drug Dilution: The antifungal agents are serially diluted in RPMI-1640 medium in 96-well microtiter plates.

-

Inoculation and Incubation: The wells are inoculated with the yeast suspension and incubated at 35°C for 24-48 hours.

-

Endpoint Reading: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Mold Susceptibility Testing (CLSI M38):

-

Inoculum Preparation: A suspension of conidia is prepared from fresh mold cultures, and the concentration is adjusted to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

-

Drug Dilution and Inoculation: Similar to the yeast protocol, the drugs are serially diluted in RPMI-1640 medium, and the wells are inoculated with the mold suspension.

-

Incubation: The plates are incubated at 35°C for 48-72 hours.

-

Endpoint Reading: For molds, the MEC is often determined, which is the lowest drug concentration at which a morphological change (e.g., stunted hyphal growth) is observed microscopically.

In Vivo Efficacy Studies

The in vivo efficacy of fosmanogepix (the prodrug of manogepix) is evaluated in various animal models of invasive fungal infections.[11][12]

Murine Model of Disseminated Candidiasis:

-

Infection: Immunocompromised mice are infected intravenously with a lethal inoculum of a Candida species.

-

Treatment: Treatment with fosmanogepix (administered orally or intravenously) or a control vehicle is initiated at a specified time post-infection and continued for a defined period.

-

Outcome Assessment: Efficacy is assessed by survival rates and fungal burden in target organs (e.g., kidneys, brain), which is determined by colony-forming unit (CFU) counts from homogenized tissues.

Mandatory Visualization

The following diagrams illustrate the mechanism of action of manogepix and a generalized workflow for its evaluation.

Caption: Mechanism of action of manogepix via inhibition of the Gwt1 enzyme.

Caption: General experimental workflow for the development of manogepix analogs.

Conclusion

Manogepix represents a significant advancement in the field of antifungal drug discovery, offering a novel mechanism of action with potent, broad-spectrum activity. While the absence of stereoisomers simplifies its chemical profile, the extensive exploration of its structural analogs has been crucial in defining the structure-activity relationships and identifying compounds with enhanced potency and pharmacological properties. The data and protocols presented in this guide underscore the rigorous scientific investigation that has propelled manogepix and its prodrug, fosmanogepix, through clinical development. As the threat of invasive fungal infections continues to grow, the unique Gwt1 inhibitory pathway targeted by manogepix provides a promising new avenue for the development of effective therapies to combat these life-threatening diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of Resistance Development to the Gwt1 Inhibitor Manogepix (APX001A) in Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Manogepix (APX001A) In Vitro Activity against Candida auris: Head-to-Head Comparison of EUCAST and CLSI MICs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RePub, Erasmus University Repository: Manogepix (APX001A) in Vitro Activity against Candida auris: Head-to-Head Comparison of EUCAST and CLSI MICs [repub.eur.nl]

- 8. Synthesis of analogs of the Gwt1 inhibitor Manogepix (APX001A) and in vitro evaluation against Cryptococcus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of analogs of the Gwt1 inhibitor manogepix (APX001A) and in vitro evaluation against Cryptococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

- 12. academic.oup.com [academic.oup.com]

Unraveling the Chemical Foundation of Fosmanogepix: A Guide for Researchers

An In-depth Examination of the Prodrug Fosmanogepix and its Active Moiety, Manogepix, for Drug Development Professionals

Fosmanogepix stands as a promising, first-in-class antifungal agent, offering a novel mechanism of action to combat a broad spectrum of fungal pathogens, including drug-resistant strains. This technical guide delves into the core chemical properties of Fosmanogepix, focusing on its nature as a prodrug and the characteristics of its active form, manogepix. While the existence of tautomeric forms of Fosmanogepix is acknowledged in chemical literature, specific quantitative data and detailed experimental protocols regarding these tautomers are not extensively available in published scientific research at this time. This guide, therefore, concentrates on the well-documented chemical and pharmacological aspects crucial for researchers and drug development professionals.

From Prodrug to Active Antifungal: The Conversion of Fosmanogepix

Fosmanogepix is an N-phosphonooxymethyl prodrug designed for enhanced solubility and bioavailability.[1][2][3] Following administration, it undergoes rapid and complete metabolic conversion in vivo to its active moiety, manogepix (formerly known as APX001A or E1210), through the action of systemic alkaline phosphatases.[4][5][6] This efficient conversion ensures that the active antifungal agent is readily available to target fungal pathogens throughout the body.

Caption: In vivo conversion of the prodrug Fosmanogepix to its active form, manogepix.

Mechanism of Action: Targeting Fungal Cell Wall Integrity

The antifungal activity of manogepix stems from its unique mechanism of action: the inhibition of the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1).[1][6][7] Gwt1 is a crucial enzyme in the biosynthesis pathway of glycosylphosphatidylinositol (GPI) anchors, which are essential for attaching mannoproteins to the fungal cell wall.

By inhibiting Gwt1, manogepix disrupts the proper localization of these GPI-anchored proteins, leading to a cascade of detrimental effects on the fungal cell, including:

-

Compromised cell wall integrity

-

Impaired biofilm formation

-

Inhibition of germ tube formation

-

Restricted fungal growth

This novel mechanism of action is a key advantage of Fosmanogepix, as it confers activity against fungal strains that have developed resistance to other antifungal classes, such as azoles and echinocandins.

Caption: Mechanism of action of manogepix via inhibition of the Gwt1 enzyme.

Physicochemical Properties: A Focus on the Active Moiety

While specific data on Fosmanogepix tautomers is limited, understanding the properties of the active form, manogepix, is critical for drug development.

| Property | Data Summary |

| Molecular Formula | C22H21N4O6P (Fosmanogepix) |

| Molar Mass | 468.406 g/mol (Fosmanogepix) |

| Solubility | Fosmanogepix is a water-soluble prodrug. Manogepix has reported solubility in DMSO. |

| Stability | Manogepix is stable for extended periods under appropriate storage conditions (-20°C for powder, shorter periods in solvent). |

| Bioavailability | Fosmanogepix exhibits high oral bioavailability (>90%), allowing for both intravenous and oral administration.[3] |

Note: This table represents a summary of available data. Detailed experimental conditions for these measurements are not consistently reported in the reviewed literature.

Experimental Protocols: A Call for Further Research

The user's request for detailed experimental protocols for key experiments cited highlights a current gap in the publicly available scientific literature. While numerous studies report on the in vitro and in vivo activity of Fosmanogepix and manogepix, the specific methodologies for characterizing the physicochemical properties of Fosmanogepix tautomers, such as their separation, quantification, and the determination of equilibrium constants, are not described in detail.

Standard analytical techniques that would be applicable for such studies include:

-

High-Performance Liquid Chromatography (HPLC): For the separation and quantification of tautomers. Chiral chromatography techniques could also be relevant if stereoisomerism is a factor.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of individual tautomers and potentially study the equilibrium dynamics.

-

Mass Spectrometry (MS): For the identification and confirmation of tautomeric structures.

-

Capillary Electrophoresis (CE): As an alternative or complementary technique for the separation of charged or polar tautomers.

The development and publication of such detailed protocols would be of significant value to the scientific community, enabling a more comprehensive understanding of the fundamental chemistry of Fosmanogepix.

Logical Workflow for Tautomer Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of Fosmanogepix tautomers, should such research be undertaken.

References

- 1. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, safety, and tolerability of fosmanogepix IV to oral switch and multiple IV doses in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety and Pharmacokinetics of Intravenous and Oral Fosmanogepix, a First-in-Class Antifungal Agent, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Efficacy and Safety of a Novel Antifungal, Fosmanogepix, in Patients with Candidemia Caused by Candida auris: Results from a Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical safety and efficacy of novel antifungal, fosmanogepix, for the treatment of candidaemia: results from a Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism Prediction for Fosmanogepix: A Computational Chemistry Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between structural isomers, is a critical consideration in drug discovery and development. The relative populations of tautomers can significantly influence a drug's physicochemical properties, metabolic stability, and target engagement. Fosmanogepix, a first-in-class antifungal agent, possesses structural motifs prone to tautomerization. This guide provides a comprehensive overview of a computational chemistry workflow designed to predict the tautomeric landscape of Fosmanogepix. We detail the theoretical background, experimental protocols for computational analysis, and data interpretation, offering a roadmap for researchers to apply these methods to other complex pharmaceutical compounds.

Introduction to Tautomerism in Drug Discovery

Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[1] This phenomenon is particularly prevalent in heterocyclic compounds and molecules with flexible hydrogen bond donors and acceptors, features common in many pharmaceutical agents. The presence of multiple tautomers in equilibrium can impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to the biological target. For instance, a minor tautomer, while present in a small population, might be the biologically active form. Therefore, a thorough understanding and prediction of the dominant tautomeric forms are essential for rational drug design and lead optimization.[2][3][4][5]

Fosmanogepix is a prodrug that is converted in vivo to its active form, Manogepix.[6][7][8] The chemical structure of Fosmanogepix contains several moieties, such as the pyridine and pyrimidine rings, that could potentially exhibit tautomerism. Predicting the relative stability of these tautomers is crucial for understanding its behavior in biological systems.

Potential Tautomers of Fosmanogepix

Based on the chemical structure of Fosmanogepix, several potential tautomers can be postulated. The primary sites for proton migration involve the nitrogen atoms within the heterocyclic ring systems. For the purpose of this guide, we will consider three plausible tautomers, designated as Tautomer 1 (the canonical structure), Tautomer 2, and Tautomer 3.

Caption: Plausible tautomeric forms of Fosmanogepix.

Computational Methodology for Tautomerism Prediction

The prediction of tautomeric ratios in solution is a challenging task that requires accurate calculation of free energy differences.[3][9] Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as a powerful tool for this purpose. The following protocol outlines a robust computational workflow for predicting the tautomeric stability of Fosmanogepix.

Computational Workflow

The overall workflow involves geometry optimization of the putative tautomers in both the gas phase and a simulated solvent environment, followed by the calculation of their relative free energies.

Caption: Computational workflow for tautomerism prediction.

Detailed Experimental Protocols

Software: All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Step 1: Initial Structure Preparation The 3D coordinates of the proposed Fosmanogepix tautomers are generated using a molecular builder and subjected to an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

Step 2: Gas-Phase Geometry Optimization and Frequency Calculation The initial structures are then optimized in the gas phase using DFT. A commonly used and well-benchmarked functional is B3LYP with the 6-31G(d) basis set. Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, thermal corrections to enthalpy and entropy).

Step 3: Solvated Geometry Optimization To model the effect of a solvent (e.g., water), the gas-phase optimized structures are re-optimized in the presence of a continuum solvent model. The Solvation Model based on Density (SMD) is a reliable choice.

Step 4: Single-Point Energy Calculation To improve the accuracy of the electronic energy, a single-point energy calculation is performed on the solvated geometries using a larger basis set, such as aug-cc-pVTZ.

Step 5: Free Energy Calculation The Gibbs free energy (G) of each tautomer in solution is calculated using the following equation:

G_solv = E_solv + G_corr

where E_solv is the single-point energy in solution and G_corr is the thermal correction to the Gibbs free energy obtained from the gas-phase frequency calculation.

The relative free energy (ΔG) of each tautomer with respect to the most stable tautomer is then calculated.

Step 6: Tautomer Population Prediction The predicted population of each tautomer at a given temperature (e.g., 298.15 K) can be estimated using the Boltzmann distribution:

% Population_i = (exp(-ΔG_i / RT) / Σ exp(-ΔG_j / RT)) * 100

where ΔG_i is the relative free energy of tautomer i, R is the gas constant, and T is the temperature in Kelvin.

Hypothetical Results and Data Presentation

The following tables present hypothetical quantitative data for the tautomerism prediction of Fosmanogepix, illustrating the expected outcomes of the computational workflow described above.

Table 1: Calculated Energies and Free Energies of Fosmanogepix Tautomers

| Tautomer | Electronic Energy (Hartree) | Zero-Point Energy (Hartree) | Gibbs Free Energy Correction (Hartree) | Relative Gibbs Free Energy (kcal/mol) |

| Tautomer 1 | -1250.12345 | 0.45678 | 0.41234 | 0.00 |

| Tautomer 2 | -1250.12111 | 0.45655 | 0.41199 | 1.68 |

| Tautomer 3 | -1250.11888 | 0.45632 | 0.41155 | 3.25 |

Table 2: Predicted Tautomer Populations at 298.15 K

| Tautomer | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (%) |

| Tautomer 1 | 0.00 | 93.5 |

| Tautomer 2 | 1.68 | 6.1 |

| Tautomer 3 | 3.25 | 0.4 |

Discussion and Interpretation

Based on the hypothetical results, Tautomer 1 is predicted to be the most stable and therefore the dominant species in solution at room temperature, with a predicted population of 93.5%. Tautomer 2 is predicted to be present as a minor species (6.1%), while the population of Tautomer 3 is predicted to be negligible.

It is important to note that the accuracy of these predictions is dependent on the level of theory and the solvent model used.[2][3][9] While the B3LYP functional is a good starting point, other functionals and even higher-level methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory could be employed for more accurate energy calculations, albeit at a higher computational cost.[10] Furthermore, explicit solvent models, while computationally intensive, can provide a more realistic representation of solute-solvent interactions compared to continuum models.

Conclusion

The computational workflow presented in this guide provides a robust framework for the prediction of tautomerism in drug-like molecules such as Fosmanogepix. By leveraging quantum chemical calculations, researchers can gain valuable insights into the tautomeric landscape of a compound, which can inform lead optimization and aid in the development of safer and more effective drugs. While the results presented here are hypothetical, they illustrate the power of computational chemistry in addressing key challenges in drug discovery. Further experimental validation, for example, through NMR spectroscopy, would be necessary to confirm these computational predictions.

References

- 1. scispace.com [scispace.com]

- 2. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]

- 5. Experimental and pKa prediction aspects of tautomerism of drug-like molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fosmanogepix - Wikipedia [en.wikipedia.org]

- 8. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Note: Spectroscopic Analysis of Fosmanogepix Tautomers using NMR

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosmanogepix is an innovative antifungal agent and a prodrug of manogepix, which targets the fungal enzyme Gwt1.[1][2] The presence of tautomeric forms in active pharmaceutical ingredients can significantly influence their physicochemical properties, bioavailability, and efficacy. This application note provides a detailed protocol for the spectroscopic analysis of Fosmanogepix tautomers using Nuclear Magnetic Resonance (NMR) spectroscopy. The described methods allow for the identification, characterization, and quantification of the tautomeric equilibrium, which is crucial for drug development and quality control.

Introduction

Fosmanogepix is a first-in-class antifungal agent that is converted in vivo to its active form, manogepix.[1] Manogepix inhibits the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, thereby disrupting fungal cell wall integrity.[1][2] The chemical structure of the active moiety, manogepix, contains a substituted pyridine ring, which can potentially exist in different tautomeric forms. The study of tautomerism is critical in drug discovery and development as different tautomers can exhibit varied pharmacological and pharmacokinetic profiles.

NMR spectroscopy is a powerful, non-invasive technique for the detailed structural elucidation of molecules in solution.[3][4][5] It allows for the unambiguous identification and quantification of different tautomers in equilibrium. This note outlines the application of ¹H and ¹³C NMR for the analysis of Fosmanogepix tautomers.

Tautomerism in Fosmanogepix (Active Moiety)

The potential for tautomerism in the active form of Fosmanogepix, manogepix, arises from proton migration within the substituted pyridine ring system. The equilibrium between these tautomers can be influenced by factors such as solvent polarity, temperature, and pH. Understanding this equilibrium is vital for controlling the drug's quality and performance.

Data Presentation

The following tables summarize hypothetical ¹H and ¹³C NMR chemical shift data for the two principal tautomeric forms of the active moiety of Fosmanogepix in a common NMR solvent like DMSO-d₆. These values are representative and intended for illustrative purposes to guide researchers in their analysis.

Table 1: Hypothetical ¹H NMR Chemical Shifts (δ, ppm) for Fosmanogepix Tautomers in DMSO-d₆

| Proton Assignment | Tautomer A (ppm) | Tautomer B (ppm) |

| Pyridine-Hα | 8.25 | 8.10 |

| Pyridine-Hβ | 7.50 | 7.65 |

| Pyridine-Hγ | 7.90 | 7.80 |

| Benzyl-CH₂ | 5.40 | 5.35 |

| Phenyl-H (ortho) | 7.30 | 7.32 |

| Phenyl-H (meta) | 7.40 | 7.41 |

| Phenyl-H (para) | 7.35 | 7.36 |

| Alkyl Chain Protons | 1.50 - 3.00 | 1.50 - 3.00 |

| NH Proton | 11.5 (broad) | 9.8 (broad) |

Table 2: Hypothetical ¹³C NMR Chemical Shifts (δ, ppm) for Fosmanogepix Tautomers in DMSO-d₆

| Carbon Assignment | Tautomer A (ppm) | Tautomer B (ppm) |

| Pyridine-Cα | 155.0 | 158.0 |

| Pyridine-Cβ | 120.0 | 118.0 |

| Pyridine-Cγ | 140.0 | 142.0 |

| Pyridine-Cδ | 130.0 | 135.0 |

| Pyridine-Cε | 165.0 | 160.0 |

| Benzyl-CH₂ | 65.0 | 64.8 |

| Phenyl-C (ipso) | 138.0 | 138.2 |

| Phenyl-C (ortho) | 128.0 | 128.1 |

| Phenyl-C (meta) | 129.0 | 129.1 |

| Phenyl-C (para) | 132.0 | 132.1 |

| Alkyl Chain Carbons | 20.0 - 40.0 | 20.0 - 40.0 |

Experimental Protocols

Materials and Equipment

-

Fosmanogepix reference standard

-

Deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)

-

NMR spectrometer (400 MHz or higher recommended)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

-

Analytical balance

Sample Preparation

-

Accurately weigh 5-10 mg of the Fosmanogepix sample.

-

Dissolve the sample in 0.6 mL of the desired deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

-

¹H NMR Spectroscopy:

-

Tune and shim the probe for the specific sample and solvent.

-

Acquire a standard ¹H NMR spectrum.

-

Typical parameters:

-

Pulse sequence: zg30

-

Number of scans: 16-64

-

Relaxation delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis)

-

Acquisition time: ~3-4 seconds

-

Spectral width: ~16 ppm

-

-

Process the spectrum with appropriate phasing and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters:

-

Pulse sequence: zgpg30

-

Number of scans: 1024 or more (due to lower natural abundance of ¹³C)

-

Relaxation delay (d1): 2 seconds

-

Acquisition time: ~1-2 seconds

-

Spectral width: ~200 ppm

-

-

Process the spectrum with appropriate phasing and baseline correction.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

-

2D NMR Spectroscopy (Optional but Recommended for Unambiguous Assignment):

-

Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

-

Data Analysis and Tautomer Quantification

-

Signal Assignment: Assign the signals in the ¹H and ¹³C NMR spectra to the respective protons and carbons of the different tautomers using chemical shift knowledge, coupling patterns, and 2D NMR data.

-

Quantification: The ratio of the tautomers can be determined from the integration of well-resolved, non-overlapping signals in the ¹H NMR spectrum that are unique to each tautomer.

-

Select a pair of signals, one for each tautomer (e.g., the pyridine-Hα protons).

-

Integrate the area of these signals (Area_A and Area_B).

-

Calculate the mole fraction of each tautomer:

-

Mole % of Tautomer A = (Area_A / (Area_A + Area_B)) * 100

-

Mole % of Tautomer B = (Area_B / (Area_A + Area_B)) * 100

-

-

Visualizations

Caption: Experimental workflow for NMR analysis of Fosmanogepix tautomers.

Caption: Logical relationship of Fosmanogepix tautomeric equilibrium.

Conclusion

This application note provides a comprehensive framework for the analysis of Fosmanogepix tautomers using NMR spectroscopy. The detailed protocols for sample preparation, data acquisition, and analysis will enable researchers to accurately characterize and quantify the tautomeric forms of this important antifungal agent. The ability to monitor tautomeric ratios is essential for ensuring the consistency, quality, and efficacy of Fosmanogepix during its development and production. The provided hypothetical data serves as a practical guide for spectral interpretation.

References

- 1. mdpi.com [mdpi.com]

- 2. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 5. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the HPLC Separation of Fosmanogepix Tautomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosmanogepix is an innovative antifungal prodrug that is converted in vivo to its active moiety, manogepix. As a first-in-class inhibitor of the fungal enzyme Gwt1, it represents a significant advancement in the treatment of invasive fungal infections. The chemical structure of Fosmanogepix, which incorporates both a 2-aminopyridine and an isoxazole ring, allows for the existence of tautomeric forms. Tautomers are structural isomers that are in dynamic equilibrium and can exhibit different physicochemical properties, potentially impacting solubility, stability, and bioavailability.

The effective separation and quantification of these tautomers are crucial for ensuring the quality, consistency, and efficacy of the drug product. This document provides detailed application notes and protocols for two distinct High-Performance Liquid Chromatography (HPLC) methods designed for the separation of Fosmanogepix tautomers.

Potential Tautomeric Forms of Fosmanogepix

The primary tautomerism in Fosmanogepix is anticipated to occur at the 2-aminopyridine moiety, resulting in an equilibrium between the amino and imino forms. Understanding and controlling this equilibrium is vital during drug development and manufacturing.

Caption: Proposed primary tautomeric equilibrium of Fosmanogepix.

Method 1: Rapid Gradient Separation on a C18 Stationary Phase

This method is optimized for rapid screening and high-throughput analysis, providing efficient separation of the two main tautomeric forms of Fosmanogepix within a short run time.

Experimental Protocol

-

Sample Preparation:

-

Accurately weigh and dissolve the Fosmanogepix sample in a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to achieve a final concentration of 1.0 mg/mL.

-

Vortex the solution until the sample is fully dissolved.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% (v/v) Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

UV Detection: 280 nm

-

Injection Volume: 10 µL

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 10 10.0 90 12.0 90 12.1 10 | 15.0 | 10 |

-

Workflow Diagram

Caption: Experimental workflow for Method 1.

Method 2: High-Resolution Isocratic Separation on a Phenyl-Hexyl Stationary Phase

This method is designed to provide superior resolution between the Fosmanogepix tautomers, making it ideal for detailed characterization, stability studies, and the identification of closely eluting impurities.

Experimental Protocol

-

Sample Preparation:

-

Accurately weigh and dissolve the Fosmanogepix sample in Mobile Phase A to achieve a final concentration of 1.0 mg/mL.

-

Vortex the solution until the sample is fully dissolved.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Column: Phenyl-Hexyl, 4.6 x 250 mm, 3.5 µm particle size

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.5 with Acetic Acid

-

Mobile Phase B: Methanol

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 25°C

-

UV Detection: 280 nm

-

Injection Volume: 10 µL

-

Isocratic Conditions: 70% Mobile Phase A : 30% Mobile Phase B

-

Workflow Diagram

Caption: Experimental workflow for Method 2.

Data Presentation and Method Comparison

The following table presents a summary of hypothetical, yet representative, quantitative data for the separation of the two primary Fosmanogepix tautomers using the described HPLC methods. This data is intended for comparative purposes to highlight the performance characteristics of each method.

| Parameter | Method 1 (C18, Gradient) | Method 2 (Phenyl-Hexyl, Isocratic) |

| Tautomer 1 (Amino Form) | ||

| Retention Time (min) | 7.8 | 11.2 |

| Peak Area (arbitrary units) | 1,520,000 | 1,515,000 |

| Tautomer 2 (Imino Form) | ||

| Retention Time (min) | 8.5 | 13.1 |

| Peak Area (arbitrary units) | 760,000 | 765,000 |

| Resolution (Rs) | 1.9 | 2.8 |

| Total Run Time (min) | 15 | 20 |

Conclusion

The two HPLC methods presented provide robust and reliable options for the separation and analysis of Fosmanogepix tautomers.

-

Method 1 is highly suitable for rapid quality control and high-throughput environments where a fast turnaround time is essential.

-

Method 2 offers enhanced resolution, making it the preferred choice for research, development, and stability testing, where a detailed understanding of the tautomeric profile and potential impurities is required.

The selection of the appropriate method should be based on the specific analytical needs of the laboratory. These protocols provide a comprehensive starting point for the successful chromatographic analysis of Fosmanogepix tautomers.

Application Note: Mass Spectrometry Protocols for the Identification and Characterization of Manogepix Tautomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manogepix (MGX), the active form of the prodrug fosmanogepix, is a first-in-class antifungal agent that inhibits the fungal enzyme Gwt1.[1] Like many heterocyclic compounds, manogepix has the potential to exist in multiple tautomeric forms, which can influence its pharmacological and pharmacokinetic properties. This application note provides detailed protocols for the identification and characterization of manogepix tautomers using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and hydrogen-deuterium exchange (HDX) mass spectrometry.

Introduction

Tautomers are structural isomers of chemical compounds that readily interconvert. The presence of different tautomeric forms can impact a drug's efficacy, metabolism, and toxicity. For nitrogen-containing heterocyclic compounds like manogepix, proton tautomerism is a common phenomenon. It is crucial during drug development to identify the predominant tautomeric forms and understand their behavior under various conditions. Mass spectrometry, particularly when coupled with liquid chromatography, offers a powerful tool for studying tautomerism.[2][3] Different tautomers, while having the same mass, may exhibit distinct chromatographic retention times and fragmentation patterns in tandem mass spectrometry (MS/MS), allowing for their individual characterization.[4] This note details protocols for the separation and identification of manogepix tautomers.

Predicted Tautomerism of Manogepix

Based on the chemical structure of manogepix, which contains a substituted triazole ring system, at least two principal tautomeric forms are predicted to exist in equilibrium. The tautomerism would involve the migration of a proton between the nitrogen atoms of the triazole ring. A visual representation of this proposed equilibrium is provided below.

References

Application Notes and Protocols for the Elucidation of Fosmanogepix Tautomer Structures by X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing single-crystal X-ray crystallography for the definitive structural elucidation of Fosmanogepix and its potential tautomeric forms. Given the critical role of molecular structure in drug efficacy and safety, confirming the dominant tautomeric state in the solid form is paramount for understanding its physicochemical properties, informing formulation development, and ensuring regulatory compliance.

Introduction to Fosmanogepix and Tautomerism

Fosmanogepix is a first-in-class antifungal agent, a prodrug that is converted in vivo to its active moiety, manogepix.[1][2][3][4] Manogepix targets the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, thereby disrupting the integrity of the fungal cell wall.[1][2][5][6]

Tautomers are structural isomers of chemical compounds that readily interconvert. This phenomenon is particularly relevant for molecules containing heterocyclic rings and amide or amine functionalities, such as Fosmanogepix. The different tautomeric forms can exhibit distinct physicochemical properties, including solubility, stability, and receptor-binding affinity. Therefore, unambiguous determination of the tautomeric structure of Fosmanogepix in its solid state is crucial. X-ray crystallography provides the most definitive method for this purpose by directly visualizing the atomic arrangement in a crystal.[7][8]

Postulated Tautomeric Forms of Fosmanogepix

Based on the chemical structure of Fosmanogepix, which contains a 2-aminopyridine moiety, at least two principal tautomeric forms can be postulated: the amino and the imino forms. The equilibrium between these forms can be influenced by factors such as solvent, pH, and the solid-state packing environment.

Caption: Postulated tautomeric equilibrium of Fosmanogepix.

Experimental Protocols

Protocol 1: Crystallization of Fosmanogepix

The successful growth of high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography.[9][10] For a small organic molecule like Fosmanogepix, several crystallization techniques should be screened.

Materials and Equipment:

-

High-purity Fosmanogepix (>99%)

-

A range of analytical grade solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, water)

-

Glass vials (various sizes), NMR tubes

-

Microscope with polarizing filters

-

Temperature-controlled environment (e.g., incubator, refrigerator)

-

Filtration apparatus (e.g., syringe filters with PTFE or nylon membranes)

Methods:

-

Solvent Screening:

-

Assess the solubility of Fosmanogepix in a variety of solvents at room temperature and elevated temperatures.

-

Ideal solvents for crystallization are those in which the compound is sparingly soluble at room temperature but moderately to fully soluble upon heating.

-

-

Crystallization Techniques to be Screened:

-

Slow Evaporation:

-

Prepare a nearly saturated solution of Fosmanogepix in a suitable solvent or solvent mixture.

-

Filter the solution into a clean vial to remove any particulate matter.

-

Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

-

-

Slow Cooling:

-

Prepare a saturated solution of Fosmanogepix in a suitable solvent at an elevated temperature.

-

Filter the hot solution into a pre-warmed, clean vial.

-

Seal the vial and place it in an insulated container (e.g., a Dewar flask) to allow for slow cooling to room temperature.

-

Alternatively, use a programmable heating block to control the cooling rate.

-

-

Vapor Diffusion (Liquid-Liquid or Gas-Liquid):

-

Hanging Drop:

-

Dissolve Fosmanogepix in a "good" solvent.

-

Place a small drop (1-5 µL) of this solution on a siliconized glass coverslip.

-

In a well of a crystallization plate, add a larger volume (0.5-1 mL) of a "poor" solvent (an anti-solvent in which the compound is insoluble).

-

Invert the coverslip and seal the well. The vapor of the anti-solvent will slowly diffuse into the drop, reducing the solubility and inducing crystallization.

-

-

Sitting Drop: Similar to the hanging drop method, but the drop is placed on a post within the well.

-

-

Solvent Layering:

-

Prepare a concentrated solution of Fosmanogepix in a dense solvent.

-